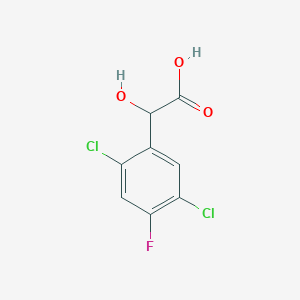

2,5-Dichloro-4-fluoromandelic acid

描述

A Gateway to Advanced Materials and Syntheses

Halogenated mandelic acid derivatives are proving to be invaluable building blocks in contemporary organic synthesis and materials science. Their inherent chirality, stemming from the α-hydroxy carboxylic acid moiety, makes them prime candidates for the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of great interest for applications in enantioselective separations and catalysis. The presence of halogen substituents introduces the possibility of additional intermolecular interactions, such as hydrogen and halogen bonding, which can influence the packing and dimensionality of these supramolecular structures. patsnap.comprepchem.com

Furthermore, these compounds serve as crucial intermediates in the synthesis of pharmaceuticals. For instance, optically active halogenated mandelic acids are recognized as important pharmaceutical intermediates. sigmaaldrich.com The halogen atoms can act as synthetic handles for further molecular elaborations through cross-coupling reactions, allowing for the construction of complex molecular architectures. google.com

A Look at Dichloro- and Fluoro-Substituted Congeners

The chemical landscape of halogenated mandelic acids includes a variety of congeners with different substitution patterns. Dichloro-substituted mandelic acids, for example, have been synthesized and studied. The synthesis of various dichlorophenylmethylcarbinols, precursors to the corresponding mandelic acids, has been documented. orgsyn.org The hydrolysis of dichloroacetophenone is a known route to mandelic acid itself, highlighting the role of chlorinated precursors in this chemistry. bldpharm.com

Similarly, fluoro-substituted mandelic acids have garnered significant attention. 4-Fluoromandelic acid, for instance, is a known compound with established properties. ontosight.aisigmaaldrich.com The presence of a fluorine atom can significantly alter the electronic properties and lipophilicity of the molecule, which can have profound effects on its biological activity and metabolic stability. ontosight.ai The synthesis of fluorobenzaldehydes, key precursors to fluoromandelic acids, has been explored through various methods, including halogen exchange reactions. prepchem.comgoogle.comgoogleapis.com

The table below provides a comparative overview of the physical properties of some related halogenated mandelic acid derivatives, illustrating the impact of halogen substitution on their characteristics.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| 2-Chloromandelic acid | C₈H₇ClO₃ | 186.59 | 90-93 | 3.30 ± 0.10 |

| 4-Fluoromandelic acid | C₈H₇FO₃ | 170.14 | 114-116 | 3.33 ± 0.10 |

| 2-Fluoromandelic acid | C₈H₇FO₃ | 170.14 | 114-116 | 3.33 ± 0.10 |

Note: Data for 2,5-Dichloro-4-fluoromandelic acid is not publicly available and is therefore not included.

The Unexplored Territory of this compound

Despite the growing interest in halogenated mandelic acids, a significant research gap exists concerning polysubstituted derivatives, particularly those combining different halogens. A thorough review of the scientific literature reveals a scarcity of information on the synthesis, properties, and potential applications of this compound. This lack of data presents a compelling motivation for further investigation.

The motivation to study this specific compound stems from the potential synergistic effects of its unique substitution pattern. The two chlorine atoms and one fluorine atom on the phenyl ring are expected to significantly influence the molecule's lipophilicity, acidity, and metabolic stability. These are critical parameters in the design of new drug candidates. For example, the strategic placement of halogens can block metabolic pathways, leading to improved pharmacokinetic profiles.

Furthermore, the combination of both chloro and fluoro substituents offers a rich platform for crystal engineering. The distinct electronic and steric properties of chlorine and fluorine could lead to novel supramolecular assemblies and materials with unique properties. The investigation into the synthesis of this compound, likely starting from precursors such as 2,5-dichloro-4-fluorobenzaldehyde (B6322988) or 2,5-dichloro-4-fluoroaniline, would open the door to exploring these possibilities. The development of synthetic routes to such polysubstituted mandelic acids would be a valuable addition to the synthetic chemist's toolbox, enabling the creation of a new generation of functional molecules and materials.

Structure

3D Structure

属性

IUPAC Name |

2-(2,5-dichloro-4-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICSACQNIPEWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Resolution and Enantioselective Recognition of 2,5 Dichloro 4 Fluoromandelic Acid

Diastereomeric Salt Formation as a Primary Resolution Strategy

The most common and robust method for chiral resolution on an industrial scale is the formation of diastereomeric salts. wikipedia.orgnih.gov This technique involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomer crystallizes out of the solution, after which the salt is cleaved to recover the desired enantiomer of the acid and the resolving agent. wikipedia.org

The success of diastereomeric salt resolution heavily depends on the choice of the resolving agent. A wide array of chiral amines has been investigated for the resolution of mandelic acid and its derivatives. google.com For halogenated mandelic acids specifically, several effective resolving agents have been identified.

Commonly used resolving agents include naturally derived alkaloids like brucine (B1667951) and cinchonine, as well as synthetic amines such as (R)- or (S)-α-methylbenzylamine and phenylethylamine. google.comnih.gov For instance, R(+)-α-methylbenzylamine has been successfully used to resolve racemic mandelic acid. researchgate.net A study on various chlorine-substituted mandelic acids utilized phenylethylamine to form diastereomeric salts, allowing for an investigation into chiral discrimination based on their crystal structures. nih.gov

More novel resolving agents have also been explored. Levetiracetam (B1674943) (LEV), itself a chiral pharmaceutical, has been shown to be an effective resolving agent for several halogenated mandelic acids, including 2-chloro, 3-chloro, 4-chloro, 4-bromo, and 4-fluoromandelic acid, through a process of enantiospecific co-crystallization. nih.gov Furthermore, cyclic amides, such as proline amide, have been identified as surprisingly effective resolving agents for mandelic acid derivatives, offering good yield and high enantiomeric excess. google.com

The selection process is often empirical, requiring screening of multiple candidates to find the optimal pairing that provides significant solubility differences between the resulting diastereomeric salts.

Table 1: Chiral Resolving Agents for Halogenated Mandelic Acids

| Resolving Agent | Target Mandelic Acid Derivative(s) | Reference(s) |

|---|---|---|

| Levetiracetam (LEV) | 2-Cl, 3-Cl, 4-Cl, 4-Br, 4-F Mandelic Acids | nih.gov |

| 1-Cyclohexylethylamine | 2-Cl and 4-Cl Mandelic Acids | rsc.org |

| Phenylethylamine | Chlorine-substituted Mandelic Acids | nih.gov |

| Proline Amide | Mandelic Acid Derivatives | google.com |

| α-Methylbenzylamine | Mandelic Acid | researchgate.net |

Co-crystallization is an emerging and powerful technique for chiral resolution that relies on the formation of a crystalline structure containing two or more different molecules in the same crystal lattice. nih.govresearchgate.net Unlike traditional salt formation, which is based on ionic interactions, co-crystals are formed through non-ionic interactions, primarily hydrogen bonding. researchgate.net

In the context of chiral resolution, a racemic compound can be separated by using a chiral co-former. This process can be enantiospecific, where the co-former selectively forms a co-crystal with only one of the two enantiomers. researchgate.netnih.gov This enantiospecificity can lead to a highly efficient separation, potentially yielding the desired enantiomer in high purity in a single crystallization step. nih.gov Levetiracetam, for example, resolves halogenated mandelic acids by selectively forming co-crystals with one enantiomer. nih.gov

However, co-crystallization can also present challenges. The formation of a "double salt," a crystalline salt containing both enantiomers of the acid and the optically pure resolving agent, can hinder or prevent effective resolution. rsc.org The low efficiency in resolving 2-chloro and 4-chloromandelic acid with 1-cyclohexylethylamine was attributed to the formation of such double salts. rsc.org Understanding the thermodynamics and solid-liquid equilibria, often through the construction of phase diagrams, is crucial for developing a successful co-crystal resolution process. researchgate.net

The specific nature and position of substituents on the mandelic acid ring have a profound impact on the outcome of chiral resolution. This influence is particularly evident in co-crystallization systems.

A study using levetiracetam (LEV) to resolve various halogenated mandelic acids demonstrated this principle clearly. nih.gov The resolution performance was significantly different for each isomer. For instance, LEV selectively co-crystallized with the (S)-enantiomers of 2-chloro, 3-chloro, 4-chloro, and 4-bromo mandelic acid, but with the (R)-enantiomer of 4-fluoromandelic acid. nih.gov This reversal of enantioselectivity highlights the subtle yet critical role of the halogen type and its position.

The efficiency of the resolution also varied, with the order of efficiency being 2-ClMA > 3-ClMA > 4-ClMA, indicating that the position of the chlorine atom directly affects the stability and formation of the co-crystal. nih.gov These differences arise from variations in the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the crystal lattice. nih.govrsc.org The halogen substitution can fundamentally alter the expected resolution outcome compared to the parent, unsubstituted mandelic acid, making it a critical factor in designing a resolution strategy. rsc.org

Table 2: Effect of Substituent Position on Resolution Efficiency with Levetiracetam (LEV)

| Halogenated Mandelic Acid | Selectively Co-crystallized Enantiomer | Resolution Efficiency | Reference |

|---|---|---|---|

| 2-Chloromandelic Acid (2-ClMA) | S | High | nih.gov |

| 3-Chloromandelic Acid (3-ClMA) | S | Medium | nih.gov |

| 4-Chloromandelic Acid (4-ClMA) | S | Low | nih.gov |

| 4-Bromomandelic Acid (4-BrMA) | S | Not specified | nih.gov |

Kinetic Resolution Approaches for Mandelic Acid Derivatives

Kinetic resolution is an alternative strategy that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer. A major advantage is the variety of transformations available, particularly those catalyzed by enzymes. However, a key limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. rsc.org This can be overcome using a dynamic kinetic resolution (DKR) process, which combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of up to 100%. rsc.orgrsc.org

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of mandelic acid derivatives due to their high enantioselectivity and ability to function under mild conditions. researchgate.net These resolutions are typically performed through the enantioselective hydrolysis of a racemic ester or the enantioselective acylation (transesterification) of a racemic alcohol.

For instance, lipases from sources like Pseudomonas cepacia have demonstrated excellent enantioselectivity in the deacylation of acylated mandelates. Research has shown that this method is effective for halogen-substituted mandelic acids, yielding them in optically pure form. Interestingly, the choice of acyl donor in these reactions can even invert the enantioselectivity of the lipase.

Dynamic kinetic resolution (DKR) has also been successfully applied. One approach combines the lipase-catalyzed hydrolysis of a racemic mandelate (B1228975) ester with a racemizing agent for the unreacted ester. almacgroup.com Another advanced DKR method pairs the enzymatic racemization of mandelic acid using a mandelate racemase with the diastereomeric salt crystallization of the desired enantiomer, creating a highly efficient chemoenzymatic process. rsc.org

Beyond enzymatic methods, kinetic resolution can be achieved through catalytic asymmetric transformations using chiral chemical catalysts. While asymmetric synthesis—creating a chiral molecule from an achiral one—is more common, catalytic kinetic resolution is also a viable strategy. This involves using a chiral catalyst, often a metal-ligand complex, that selectively catalyzes a transformation (e.g., oxidation, reduction, or esterification) on one enantiomer of the racemic starting material.

For mandelic acid derivatives, this could involve the selective esterification of the hydroxyl group or the oxidation of the hydroxyl group to a ketone. The success of such a process depends on finding a catalyst system that exhibits a high degree of kinetic discrimination between the two enantiomers. While this approach is a cornerstone of modern organic synthesis, its application for the resolution of halogenated mandelic acids is less documented in literature compared to diastereomeric salt formation and enzymatic methods. However, the principles of asymmetric catalysis provide a framework for developing such novel resolution pathways.

Advanced Chromatographic Separation Techniques for Enantiomers

The separation of enantiomers of halogenated mandelic acids is often achieved through advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs). While specific studies on 2,5-dichloro-4-fluoromandelic acid are not extensively documented, the methodologies applied to structurally similar compounds, such as other chlorinated and fluorinated mandelic acids, provide a strong basis for developing effective separation protocols.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving the enantiomers of mandelic acid and its derivatives. nih.govunife.it These CSPs are often functionalized with phenyl carbamate (B1207046) groups, which can be substituted with electron-withdrawing or electron-donating groups to modulate their enantioselective properties. unife.it For instance, a CHIRALPAK® IC column, which is a cellulose-based CSP, has been successfully used for the baseline resolution of several mandelic acid derivatives. nih.gov

The mobile phase composition is a critical factor in achieving optimal separation. A typical mobile phase for the separation of acidic compounds like mandelic acid derivatives consists of a non-polar solvent such as n-hexane, a polar modifier like isopropanol (B130326) or ethanol, and an acidic additive like trifluoroacetic acid (TFA) to suppress the ionization of the carboxyl group. nih.gov The concentration of the alcohol modifier can be adjusted to control the retention times and resolution of the enantiomers. nih.gov

Capillary electrochromatography (CEC) represents another advanced technique for chiral separations, offering high efficiency and fast analysis times. jiangnan.edu.cn Chiral selectors, such as cyclodextrin (B1172386) derivatives and chiral ionic liquids, can be incorporated into the capillary to facilitate enantiomeric recognition. jiangnan.edu.cn

Table 1: Proposed HPLC Conditions for the Enantioselective Separation of this compound

| Parameter | Proposed Condition | Rationale |

| Column | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) | Proven effectiveness for halogenated mandelic acids. nih.gov |

| Mobile Phase | n-Hexane/Isopropanol/TFA (e.g., 80:20:0.1, v/v/v) | Common mobile phase for normal-phase chiral HPLC of acidic compounds. nih.gov |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 210-230 nm | Based on the UV absorbance of similar aromatic compounds. nih.gov |

| Temperature | 25°C | Standard ambient temperature for reproducible chromatography. |

Mechanistic Insights into Chiral Recognition and Discrimination

The enantioselective recognition of this compound by a chiral stationary phase is a complex process governed by a combination of intermolecular interactions. While direct mechanistic studies on this specific compound are limited, the principles of chiral recognition for mandelic acid and its analogs on polysaccharide-based CSPs can be extrapolated.

The primary interactions responsible for chiral discrimination are believed to include:

Hydrogen Bonding: The hydroxyl and carboxyl groups of this compound can form hydrogen bonds with the polar groups (e.g., carbamate linkages) on the polysaccharide-based CSP. The specific spatial arrangement of these groups on the chiral selector allows for differential hydrogen bonding with the two enantiomers.

π-π Interactions: The aromatic ring of the analyte can engage in π-π stacking interactions with the phenyl groups of the carbamate derivatives on the CSP. The electron-withdrawing chloro and fluoro substituents on the aromatic ring of this compound will influence the electron density of the π-system and thus the strength of these interactions.

Steric Hindrance: The bulky chlorine atoms at the 2 and 5 positions, along with the fluorine atom at the 4 position, create a specific three-dimensional structure. The "fit" of each enantiomer into the chiral grooves or cavities of the CSP is a critical factor in enantiomeric discrimination. One enantiomer will likely fit more favorably than the other, leading to a stronger interaction and longer retention time.

Chiral recognition models have been proposed to explain the observed separations of mandelic acid analogs. nih.gov These models often involve the analyte entering a chiral cavity on the CSP, where multiple, simultaneous interactions determine the stability of the diastereomeric complex formed between the analyte and the chiral selector. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its separation from the other enantiomer. The combination of these interactions, dictated by the precise stereochemistry of both the analyte and the chiral selector, is the basis for enantioselective recognition and successful chiral resolution.

Applications of 2,5 Dichloro 4 Fluoromandelic Acid As a Versatile Chemical Building Block

Role in the Construction of Complex Molecular Architectures

The compound serves as a foundational element for creating larger, more complex molecules, leveraging its inherent chirality and functional handles for multistep synthetic sequences.

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry. Fluorine-containing building blocks are frequently used to synthesize a wide array of fluoroalkyl-substituted N, S, and O-heterocycles. researchgate.net The functional groups of 2,5-dichloro-4-fluoromandelic acid—the carboxylic acid and the α-hydroxyl group—are ideal for participating in cyclization reactions to form various heterocyclic systems. For example, the compound could be used to generate lactones, or its derivatives could lead to the formation of more complex fused ring systems. The presence of the halogenated phenyl ring adds another layer of utility, as seen with related building blocks like 2,5-dichloro-4-fluoropyridine, which are themselves used in creating more complex heterocyclic structures. bldpharm.com

The table below outlines potential synthetic routes for integrating the mandelic acid scaffold into heterocyclic frameworks.

| Heterocycle Type | Potential Reaction Pathway | Functional Groups Involved |

| Lactones | Intramolecular esterification | Carboxylic Acid, α-Hydroxyl |

| Oxazinones | Condensation with an amine-containing molecule | Carboxylic Acid, α-Hydroxyl |

| Morpholinones | Multi-step sequence involving reduction and cyclization | Carboxylic Acid, α-Hydroxyl |

| Fused Bicyclic Systems | Pictet-Spengler or Bischler-Napieralski type reactions on a derivative | Phenyl Ring, Side Chain |

Utilization in Coordination Chemistry and Materials Science

The chirality and coordinating functional groups (carboxylate and hydroxyl) of this compound make it an excellent candidate for designing advanced materials with applications in chiral recognition and separation.

Mandelic acid and its derivatives are a well-regarded source of chirality for constructing chiral coordination polymers (CPs). tandfonline.comtandfonline.comresearchgate.net While research has documented the use of other halogenated analogues like 3,5-difluoromandelic acid and (R)-2-chloromandelic acid, the principles apply directly to this compound. tandfonline.comresearchgate.netunimelb.edu.au When used as a ligand, the compound can coordinate to metal ions (e.g., transition metals) to form one-, two-, or three-dimensional polymers. tandfonline.com The chirality at the α-carbon is transferred to the supramolecular structure, creating a homochiral environment. researchgate.net Furthermore, the halogen substituents (Cl and F) can participate in non-covalent interactions such as hydrogen and halogen bonding, which can influence and stabilize the crystal packing of the polymer networks, a key aspect of crystal engineering. tandfonline.comunimelb.edu.au

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers known for their high porosity and tunable structures. nih.govmdpi.commdpi.com Chiral MOFs (CMOFs) are specifically designed for enantioselective applications, such as separating racemic mixtures or performing asymmetric catalysis. rsc.orgnih.gov The construction of CMOFs often relies on incorporating a chiral ligand, making this compound an ideal candidate. By using this compound as the organic linker, it is possible to create a MOF with a chiral internal pore surface. This chiral environment can interact differently with the two enantiomers of a guest molecule, allowing for their separation. nih.govrsc.org The specific halogenation pattern of the ligand can further tune the host-guest interactions within the MOF's pores, potentially enhancing separation efficiency and selectivity for specific target molecules. tandfonline.com

The following table compares various halogenated mandelic acid derivatives that have been or could be used in the synthesis of chiral CPs and MOFs.

| Ligand | Halogen Substituents | Noted Applications/Potential | Source |

| (R)-2-chloromandelic acid | 2-Chloro | Construction of 1D and 2D CPs | tandfonline.com |

| 3,5-difluoromandelic acid | 3,5-Difluoro | Building block for 1D chiral CPs | researchgate.netresearchgate.net |

| 4-trifluoromethylmandelic acid | 4-Trifluoromethyl | Used in synthesis of 2D CPs | tandfonline.com |

| This compound | 2,5-Dichloro, 4-Fluoro | Potential for creating highly functionalized CPs and MOFs with tunable intermolecular interactions | - |

Development of Fluorinated and Chlorinated Organic Compounds

The strategic incorporation of fluorine and chlorine atoms is a proven method for modulating the properties of organic molecules, particularly in life sciences and materials science. solvay.comscripps.edu Using a pre-functionalized building block like this compound is an efficient strategy for introducing a specific polyhalogenated aryl moiety into a target structure. beilstein-journals.org This approach avoids the often harsh or unselective conditions required for direct halogenation of a complex molecule. The presence of both fluorine and chlorine offers a combination of steric and electronic effects that can be exploited in drug design and the development of new materials. The compound serves as a key intermediate for accessing a range of complex fluorinated and chlorinated products. nih.gov

Contributions to Libraries of Molecular Fragments for Research

The unique substitution pattern of this compound, featuring a combination of chlorine and fluorine atoms on the phenyl ring, alongside a carboxylic acid and a hydroxyl group on the side chain, offers a rich platform for creating a diverse array of fragments. These fragments would be particularly well-suited for screening campaigns aimed at identifying novel binders for a variety of biological targets.

The presence of the fluorine atom is a key feature that makes derivatives of this mandelic acid analog attractive for fragment libraries. Fluorine-containing fragments are highly sought after for their utility in ¹⁹F Nuclear Magnetic Resonance (NMR) screening, a sensitive and increasingly popular biophysical technique for hit identification. nih.govcriver.comlifechemicals.com The fluorine atom provides a distinct NMR signal that is absent in biological macromolecules, allowing for the rapid and efficient detection of weak binding events with minimal background interference. otavachemicals.com

Furthermore, the dichlorination of the phenyl ring contributes to the molecule's chemical diversity and provides vectors for further chemical modification. The chlorine atoms can influence the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition at protein binding sites. acs.orgfrontiersin.org Systematic studies have shown that halogen substitution can significantly enhance binding affinity. acs.org

The carboxylic acid and hydroxyl functionalities on the mandelic acid core serve as crucial anchor points for both target interaction and synthetic elaboration. Carboxylic acids are prevalent in known drugs and are known to form strong interactions with protein targets, particularly with "hot-spot" residues like arginine and lysine. enamine.netresearchgate.net These polar groups also contribute to the aqueous solubility of the fragments, a critical property for successful screening at the relatively high concentrations required in FBDD. frontiersin.orgstanford.edu

The generation of a fragment library from this compound would involve the synthesis of a series of derivatives that systematically explore the chemical space around this core scaffold. This could be achieved through various synthetic transformations, such as esterification or amidation of the carboxylic acid, etherification or acylation of the hydroxyl group, and modification of the aromatic ring.

The resulting fragments would possess a range of physicochemical properties, making them suitable for screening against a wide variety of protein targets. The table below illustrates the potential diversity of a hypothetical fragment library derived from this compound.

| Fragment ID | Modification | Molecular Weight (Da) | cLogP | Key Features |

| DFMA-001 | Unmodified | 255.03 | 2.1 | Carboxylic acid, hydroxyl, fluoro, dichloro |

| DFMA-002 | Methyl ester | 269.06 | 2.5 | Ester, hydroxyl, fluoro, dichloro |

| DFMA-003 | Amide | 254.05 | 1.8 | Amide, hydroxyl, fluoro, dichloro |

| DFMA-004 | Acetylated hydroxyl | 297.04 | 2.3 | Ester, carboxylic acid, fluoro, dichloro |

| DFMA-005 | Methyl ether | 269.06 | 2.6 | Ether, carboxylic acid, fluoro, dichloro |

Detailed research findings on the application of fragments derived from substituted mandelic acids in FBDD campaigns are often proprietary and not extensively published. However, the principles of fragment library design strongly support the utility of scaffolds like this compound. The combination of a fluorinated aromatic ring for ¹⁹F-NMR screening, multiple points for synthetic diversification, and key functional groups for target interaction positions this compound as a highly promising starting point for the development of next-generation fragment libraries. The systematic exploration of its chemical space could lead to the discovery of novel chemical probes and starting points for drug discovery programs targeting a range of diseases.

Theoretical and Computational Investigations of 2,5 Dichloro 4 Fluoromandelic Acid

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a important tool in modern chemistry for investigating the electronic structure and energetics of molecules. For a molecule like 2,5-dichloro-4-fluoromandelic acid, DFT can elucidate the intricacies of its synthesis and reactivity.

Mechanistic Elucidation of Synthetic Transformations

While specific DFT studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its formation. The synthesis likely involves multiple steps, including the halogenation of a precursor aromatic compound and subsequent functional group manipulations to introduce the α-hydroxy carboxylic acid moiety.

DFT calculations can model the potential energy surface of the reaction, helping to identify the most favorable reaction pathways. For instance, in the chlorination and fluorination of the aromatic ring, DFT can predict the regioselectivity of the substitution reactions by calculating the activation energies for different isomers. The electron-withdrawing and directing effects of the substituents play a crucial role, and DFT can quantify these effects.

Disclaimer: The following data table is illustrative and based on general principles of DFT calculations for similar aromatic substitution reactions, as specific data for this compound is not available.

| Reaction Step | Reactants | Product | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Chlorination | 4-fluorotoluene | 2-chloro-4-fluorotoluene | 15.2 | -5.8 |

| Dichlorination | 2-chloro-4-fluorotoluene | 2,5-dichloro-4-fluorotoluene | 18.5 | -4.2 |

| Benzylic Bromination | 2,5-dichloro-4-fluorotoluene | 1-(bromomethyl)-2,5-dichloro-4-fluorobenzene | 22.1 | 2.5 |

| Hydrolysis & Oxidation | 1-(bromomethyl)-2,5-dichloro-4-fluorobenzene | This compound | 25.7 | -10.3 |

Prediction of Reactive Intermediates and Transition States

A key strength of DFT is its ability to predict the structures and stabilities of transient species such as reactive intermediates and transition states. In the synthesis of this compound, several such species would be involved. For example, in a nucleophilic substitution reaction to introduce the hydroxyl group, a carbocation intermediate might be formed at the benzylic position. DFT can calculate the geometry and energy of this carbocation, as well as the transition states leading to and from it.

The geometry of the transition states provides a detailed picture of the bond-breaking and bond-forming processes. The calculated vibrational frequencies can confirm the nature of the stationary points on the potential energy surface, with transition states having exactly one imaginary frequency corresponding to the reaction coordinate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.govrsc.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions. nih.govrsc.orgnih.gov

Disclaimer: The following data table is illustrative and based on representative data from MD simulations of similar substituted mandelic acids, as specific data for this compound is not available.

| Dihedral Angle | Solvent | Average Value (degrees) | Standard Deviation (degrees) |

| Phenyl-Cα-C-O | Water | 65.4 | 15.2 |

| Phenyl-Cα-C-O | Methanol | 72.1 | 18.9 |

| H-O-Cα-C | Water | -175.8 | 25.4 |

| H-O-Cα-C | Methanol | 178.3 | 22.7 |

Computational Modeling of Chiral Recognition and Resolution Processes

As a chiral molecule, this compound exists as a pair of enantiomers. The separation of these enantiomers is often a critical step in the development of chiral drugs and other bioactive compounds. Computational modeling can provide valuable insights into the mechanisms of chiral recognition and aid in the design of efficient resolution processes.

Prediction of Diastereomeric Salt Stability and Solubility Differences

One of the most common methods for resolving racemates is through the formation of diastereomeric salts with a chiral resolving agent. The success of this method relies on the difference in solubility between the two diastereomeric salts. Computational models can be used to predict the relative stabilities of these diastereomeric salts in the solid state.

By calculating the lattice energies of the crystal structures of the two diastereomers, it is possible to estimate their relative thermodynamic stabilities. While predicting absolute solubilities remains a significant challenge, the difference in lattice energy can provide a qualitative indication of the potential for successful resolution.

Understanding Non-Bonded Interactions in Chiral Systems

The basis of chiral recognition lies in the subtle differences in non-bonded interactions between the enantiomers of a chiral molecule and a chiral selector. These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. Computational methods, particularly high-level quantum mechanical calculations, can be used to analyze and quantify these interactions in detail.

For the diastereomeric salts of this compound, computational analysis can reveal the specific interactions that are responsible for the differentiation between the two diastereomers. This understanding can then be used to select or design more effective chiral resolving agents. For instance, the analysis might show that a particular hydrogen bonding motif is present in one diastereomer but absent in the other, leading to a significant difference in their stability.

Disclaimer: The following data table is illustrative and based on general principles of non-bonded interaction analysis in chiral systems, as specific data for this compound is not available.

| Interaction Type | Diastereomer 1 (R-acid, R-base) | Diastereomer 2 (S-acid, R-base) | Energy Difference (kcal/mol) |

| Hydrogen Bonding | -12.5 | -10.8 | 1.7 |

| Van der Waals | -8.2 | -8.5 | -0.3 |

| Electrostatic | -5.6 | -6.1 | -0.5 |

| Total Non-Bonded | -26.3 | -25.4 | 0.9 |

In Silico Screening for Novel Synthetic Strategies and Applications

The exploration of novel synthetic strategies and the identification of new applications for this compound are significantly enhanced by the use of in silico screening and computational modeling. These theoretical approaches allow for the high-throughput evaluation of potential synthetic pathways and biological activities, thereby reducing the time and resources required for extensive laboratory experimentation.

Computer-assisted organic synthesis (CAOS) software plays a pivotal role in devising new and efficient synthetic routes. wikipedia.org By leveraging vast databases of known chemical reactions and commercially available starting materials, these programs can propose multiple retrosynthetic pathways for a target molecule like this compound. wikipedia.orgsynthiaonline.com Algorithms within this software analyze the entire molecular structure to identify strategic bond disconnections and suggest suitable reagents and reaction conditions, while also considering factors like stereoselectivity and potential functional group incompatibilities. youtube.com

Table 1: Hypothetical Retrosynthetic Analysis for this compound

| Proposed Pathway | Key Precursors | Number of Steps | Predicted Overall Yield (%) | Key Reactions |

| Pathway A | 2,5-Dichloro-4-fluorotoluene | 4 | 45 | Benzylic bromination, Grignard formation, Carboxylation |

| Pathway B | 1,4-Dichloro-2-fluorobenzene | 5 | 38 | Friedel-Crafts acylation, α-halogenation, Hydrolysis |

| Pathway C | 4-Fluoro-2,5-dimethylaniline | 6 | 30 | Sandmeyer reaction, Oxidation, α-functionalization |

In parallel to devising synthetic strategies, in silico screening is a powerful method for discovering new applications for this compound. Virtual screening techniques, particularly molecular docking, are widely used to predict the binding affinity of a small molecule to a variety of biological targets, such as proteins and enzymes. nih.govyoutube.com This process involves computationally placing the ligand (this compound) into the binding site of a target protein and calculating a "docking score," which estimates the binding free energy. youtube.com

High-throughput virtual screening (HTVS) can rapidly screen this compound against large libraries of known protein structures. nih.gov This can help identify potential new therapeutic applications. Software like AutoDock Vina and Glide are instrumental in this process, providing robust algorithms for predicting binding conformations and affinities. youtube.comtaylorandfrancis.com For example, given the structural similarities to other mandelic acid derivatives that exhibit biological activity, a virtual screening campaign could be initiated to explore its potential as an inhibitor of specific enzymes or as a ligand for certain receptors. nih.govresearchgate.netnih.gov

Table 2: Illustrative Virtual Screening Results for this compound Against a Panel of Hypothetical Biological Targets

| Target Protein | Protein Data Bank (PDB) ID | Docking Score (kcal/mol) | Potential Application |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | Anti-inflammatory |

| Aldose Reductase | 2FZD | -7.9 | Antidiabetic |

| MurA (E. coli) | 1UAE | -7.5 | Antibacterial |

| B-cell lymphoma 2 (Bcl-2) | 4LVT | -8.5 | Anticancer |

Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. synthiaonline.com These predictions are crucial in the early stages of drug discovery to assess the molecule's potential as a therapeutic agent. By combining the results from retrosynthetic analysis, virtual screening, and ADMET prediction, researchers can build a comprehensive computational profile of this compound, guiding further experimental investigation into its synthesis and applications.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental in determining the molecular structure of 2,5-Dichloro-4-fluoromandelic acid. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be used to identify the different types of protons and their neighboring atoms. The aromatic protons would appear as distinct signals, with their splitting patterns revealing their relative positions on the phenyl ring. The single proton on the benzylic carbon (the carbon attached to the hydroxyl and carboxyl groups) would also produce a characteristic signal. In a related compound, 2,5-dichlorophenol, the aromatic protons show signals between 6.8 and 7.3 ppm. chemicalbook.com Similarly, ¹³C NMR would identify all the unique carbon atoms in the molecule, including the two carbons attached to chlorine, the carbon attached to fluorine, the benzylic carbon, and the carboxyl carbon.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For instance, the loss of a carboxyl group (COOH) or water (H₂O) from the parent ion would be expected fragmentation pathways for this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the carboxylic acid, and the carbon-halogen (C-Cl and C-F) bonds. The O-H stretch would typically appear as a broad band in the region of 2500-3300 cm⁻¹, while the C=O stretch would be a sharp peak around 1700 cm⁻¹.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, benzylic proton, hydroxyl proton, and carboxylic acid proton. |

| ¹³C NMR | Distinct signals for each unique carbon atom in the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation peaks. |

| IR Spectroscopy | Characteristic absorption bands for O-H, C=O, C-Cl, and C-F functional groups. |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC, SFC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like mandelic acid derivatives. A reverse-phase HPLC method, likely using a C18 column, would be suitable for determining the purity of a sample. The mobile phase would typically consist of a mixture of water (often with an acid additive like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.egsielc.com For the separation of the enantiomers of this compound, chiral HPLC is necessary. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two separate peaks on the chromatogram. The relative area of these peaks can be used to calculate the enantiomeric excess.

Gas Chromatography (GC) could also be used for the analysis of this compound, although it would likely require derivatization to increase its volatility. The carboxylic acid and hydroxyl groups could be converted to more volatile ester and ether groups, respectively, prior to analysis.

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC due to the reduced use of organic solvents. Chiral SFC would be an excellent method for determining the enantiomeric excess of this compound.

| Chromatographic Technique | Application for this compound | Typical Conditions |

| Reverse-Phase HPLC | Purity determination | C18 column, water/acetonitrile or water/methanol mobile phase with an acid additive. |

| Chiral HPLC | Enantiomeric excess determination | Chiral stationary phase (e.g., polysaccharide-based). |

| GC | Purity determination (with derivatization) | Capillary column, derivatization to increase volatility. |

| Chiral SFC | Enantiomeric excess determination | Chiral column, supercritical CO₂ with a co-solvent. |

X-ray Crystallography for Solid-State Structure and Chiral Packing Analysis

For a chiral compound like this compound, X-ray crystallography is particularly valuable as it can be used to determine the absolute configuration of a single enantiomer. nih.gov This technique is considered the gold standard for assigning the R or S configuration to a chiral center. Furthermore, the crystal structure reveals how the molecules are arranged in the solid state, which is known as the crystal packing. mdpi.com Analysis of the crystal packing can provide insights into the intermolecular interactions, such as hydrogen bonding, that hold the crystal lattice together. mdpi.com In the case of a racemic mixture, X-ray crystallography can determine whether it crystallizes as a conglomerate (a physical mixture of crystals of the two enantiomers) or a racemic compound (where both enantiomers are present in the same crystal lattice).

| Parameter | Information Provided by X-ray Crystallography |

| Molecular Structure | Precise bond lengths, bond angles, and torsion angles. |

| Absolute Configuration | Unambiguous determination of the R/S configuration of the chiral center. |

| Crystal Packing | Arrangement of molecules in the crystal lattice and intermolecular interactions. |

| Polymorphism | Identification of different crystalline forms of the same compound. |

Future Research Perspectives and Emerging Trends

Sustainable Synthesis Approaches for Halogenated Mandelic Acids

The chemical industry's increasing focus on green chemistry principles is steering research towards more environmentally benign methods for synthesizing halogenated aromatic compounds. rsc.orgrsc.orgtaylorfrancis.com Traditional electrophilic aromatic substitution reactions often rely on harsh conditions and hazardous chlorinated solvents. rsc.orgtaylorfrancis.com Future research will likely prioritize the development of sustainable synthetic routes for polysubstituted mandelic acids, including 2,5-Dichloro-4-fluoromandelic acid.

Key areas of investigation include:

Catalytic Systems: The use of organocatalysts, such as indole-based systems, in non-polar, greener solvents like heptane (B126788) presents a promising avenue for the electrophilic bromination of aromatics with high regioselectivity and yields. rsc.orgrsc.org This approach minimizes the formation of oxidative side products and facilitates easier, column-free purification, aligning with the principles of waste prevention. rsc.orgrsc.org

Alternative Reagents: There is a growing interest in replacing traditional halogenating agents with safer and more efficient alternatives. researchgate.net For instance, the use of ceric ammonium (B1175870) nitrate–KBr combinations in aqueous-ethanolic media for bromination offers a greener alternative to using elemental bromine. researchgate.net

Flow Chemistry: The transition from batch to continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and scalability for the production of halogenated compounds.

Renewable Feedstocks: While the synthesis of complex halogenated aromatics from renewable feedstocks is a long-term goal, research into converting biomass-derived platform chemicals into valuable aromatic intermediates is an active area.

The development of these sustainable methods will be crucial for reducing the environmental footprint associated with the production of halogenated mandelic acids.

Advanced Applications in Functional Materials

Halogenated mandelic acids and their derivatives are valuable chiral building blocks. nih.gov The presence of multiple halogen substituents on the aromatic ring, as in this compound, can impart unique properties that are of interest for the development of advanced functional materials.

Future research in this area is expected to focus on:

Chiral Polymers and Metal-Organic Frameworks (MOFs): Halogenated mandelic acids can serve as ligands for the construction of chiral coordination polymers and MOFs. These materials have potential applications in enantioselective separations, catalysis, and sensing. The specific halogen substitution pattern can influence the crystal packing and intermolecular interactions, leading to materials with tailored properties.

Pharmaceutical Intermediates: Optically active halogenated mandelic acids are important intermediates in the synthesis of pharmaceuticals. nih.gov For example, they can be used as chiral resolving agents to separate racemic mixtures of drugs. nih.gov Research into the co-crystallization of halogenated mandelic acids with active pharmaceutical ingredients (APIs) may also lead to the development of new drug formulations with improved properties such as solubility and stability. nih.gov A study on the resolution of various halogenated mandelic acids demonstrated that levetiracetam (B1674943) could be used as a resolving agent, with the type and position of the halogen substituent significantly influencing the resolution efficiency and the resulting co-crystal configuration. nih.gov

Liquid Crystals: The rigid, chiral structure of halogenated mandelic acids could be exploited in the design of novel liquid crystalline materials.

Polymer Science: The incorporation of highly halogenated aromatic moieties into polymers can enhance properties such as thermal stability, flame retardancy, and chemical resistance. mdpi.com

The unique combination of chirality and multiple halogen atoms in this compound makes it a compelling candidate for further exploration in these and other areas of materials science.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Emerging trends in this domain include:

Reaction Outcome Prediction: AI models are being developed to predict the products, yields, and stereoselectivity of chemical reactions with increasing accuracy. specialchem.com By representing molecules as molecular fingerprints, these models can learn from vast datasets of known reactions to predict the outcomes of new, unseen transformations. specialchem.com This is particularly valuable for complex reactions involving multiple functional groups and potential side reactions.

Retrosynthesis Planning: AI-powered tools can assist chemists in designing synthetic routes to target molecules. researchgate.net These tools can propose novel and more efficient pathways, reducing the time and effort required for synthesis design.

Optimization of Reaction Conditions: Machine learning algorithms can be used to optimize reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and selectivity. technologynetworks.com This can be integrated with automated robotic platforms to create autonomous systems that can design, execute, and optimize chemical reactions with minimal human intervention. nih.govsciencedaily.com

Fluorination Prediction: Specific ML models are being developed to predict the reactivity of fluorinating reagents, which is crucial for the synthesis of fluorinated aromatic compounds. nih.gov

The integration of AI and ML into the workflow for synthesizing compounds like this compound has the potential to accelerate discovery, improve efficiency, and enable the synthesis of increasingly complex molecules. researchgate.net

Exploration of Novel Biocatalytic Pathways for Enantiopure Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the production of chiral compounds. mpg.dechemeurope.comnih.govresearchgate.net The enzymatic synthesis of enantiomerically pure mandelic acid and its derivatives is a well-established field, and future research is expected to expand the scope of biocatalysis to more complex, halogenated substrates.

Key research directions include:

Enzyme Engineering: Directed evolution and rational design can be used to engineer enzymes with improved activity, stability, and selectivity towards polysubstituted substrates like this compound. For example, nitrilases, nitrile hydratases, and amidases are key enzymes in the production of (R)-(-)-mandelic acid and could be engineered for novel specificities. nih.gov

Cascade Reactions: The development of multi-enzyme cascade reactions allows for the synthesis of complex molecules from simple precursors in a single pot, minimizing waste and improving efficiency. mpg.dechemeurope.com

Whole-Cell Biotransformation: The use of engineered microorganisms as whole-cell catalysts can provide a cost-effective and scalable platform for the production of enantiopure halogenated mandelic acids. nih.gov This approach can be designed to utilize renewable feedstocks, further enhancing the sustainability of the process. researchgate.net

Chemoenzymatic Synthesis: Combining the advantages of chemical synthesis and biocatalysis can provide efficient routes to enantiopure products. For instance, a chemical synthesis step could be used to create a prochiral precursor, followed by an enzymatic resolution to obtain the desired enantiomer. The lipase-catalyzed resolution of secondary haloalcohols is a relevant example of this approach. researchgate.net

The exploration of novel biocatalytic pathways holds significant promise for the sustainable and efficient production of enantiopure this compound and other valuable halogenated chiral building blocks.

常见问题

Q. Table 1. Key Physicochemical Properties

| Property | Method | Reference |

|---|---|---|

| pKa | Potentiometric Titration/DFT | |

| LogP (Partition Coefficient) | HPLC Retention Time Analysis | |

| Thermal Stability | TGA/DSC |

Q. Table 2. Synthetic Optimization via DoE

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Reaction Temperature (°C) | 50–120 | 90 |

| Molar Ratio (Cl:F) | 1:1 to 1:3 | 1:2.5 |

| Catalyst (AlCl₃, mol%) | 5–20 | 15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。